molecular formula C6H8N2O B2366749 1-Ethyl-1H-imidazole-5-carbaldehyde CAS No. 842972-42-3

1-Ethyl-1H-imidazole-5-carbaldehyde

Cat. No. B2366749
M. Wt: 124.143
InChI Key: VHWIECSRYTXFHX-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It is also known as 3-ethylimidazole-4-carbaldehyde . It is used as a biochemical reagent and can be used for life science-related research .


Molecular Structure Analysis

The molecular weight of 1-Ethyl-1H-imidazole-5-carbaldehyde is 124.14 g/mol . The InChI code is 1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 . The SMILES string representation is O=C([H])C1=CN=CN1CC .


Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazole-5-carbaldehyde is a solid . It has a topological polar surface area of 34.9 Ų and a complexity of 105 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

1. Synthesis of 1,2,4-Trisubstituted-1H-imidazole-5-carbaldehydes

1-Ethyl-1H-imidazole-5-carbaldehyde has been used in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This process involves copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, notable for its functional group compatibility, economical catalysts, and mild conditions (Li et al., 2015).

2. Role in Building Blocks for Medical Chemistry

The compound has been acknowledged for its role in medical chemistry as a building block. Specifically, derivatives of 5-imidazole-carbaldehydes, including mono-methyl analogs, are utilized in the synthesis of biologically significant molecules (Orhan et al., 2019).

3. Application in Synthesis of Thieno[2,3-d]imidazoles

Research has explored the use of 1-Ethyl-1H-imidazole-5-carbaldehyde in synthesizing thieno[2,3-d]imidazoles, a chemical process involving various reactions with ethyl thioglycollate (Iddon et al., 1987).

4. Conversion to Imidazolones

Another application includes the oxidative conversion of 1H-imidazole-5-carbaldehyde to corresponding imidazolones. This conversion has been studied for its kinetic and mechanistic aspects, offering insights into the reactivity of these compounds (Manjunatha & Puttaswamy, 2016).

5. Use in Synthesizing Imidazole Derivatives

The compound is also involved in synthesizing various imidazole derivatives, such as imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles, demonstrating its versatility and applicability in organic synthesis (GÜngÖr, 2021).

6. Application in Photoluminescence

1-Ethyl-1H-imidazole-5-carbaldehyde has potential applications in photoluminescence. Its derivatives have been used in studies related to photoluminescent properties, highlighting the compound's role in material science and potential for use in optoelectronic devices (Li et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 - Harmful if swallowed .

properties

IUPAC Name

3-ethylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWIECSRYTXFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-imidazole-5-carbaldehyde

CAS RN

842972-42-3
Record name 1-ethyl-1H-imidazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-Imidazole-5-carbaldehyde (300 mg, 3.12 mmol) was dissolved in N,N-dimethylformamide (4 mL). To this, potassium carbonate (862 mg, 6.24 mmol) and ethyl iodide (0.275 mL, 3.43 mmol) were added at room temperature and the mixture was stirred at the same temperature for 1.5 hours. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=20/1) to give 1-ethyl-1H-imidazole-5-carbaldehyde (115 mg, yield: 30%) and 1-ethyl-1H-imidazole-4-carbaldehyde (36 mg, yield: 9%). 1-ethyl-1H-imidazole-5-carbaldehyde
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step Two
Quantity
0.275 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
2
Citations
RZ Sagdeev, SE Tolstikov, SV Fokin… - Russian Chemical …, 2017 - Springer
… con centrated in vacuo and a light yellow oil (1.0 g) was obtained, which contained a mixture of isomers of 1 ethyl 1H imidazole 4 carbaldehyde and 1 ethyl 1H imidazole 5 carbaldehyde…
Number of citations: 8 link.springer.com
RR Di Li, N Battini, VKR Tangadanchu, XF Fang…
Number of citations: 0

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